Suzuki–Miyaura Cross-Coupling for C-6 Aryl Diversification
The C‑6 bromine atom serves as an electrophilic partner for palladium-catalysed Suzuki–Miyaura cross-coupling with arylboronic acids, enabling direct C‑6 arylation of the 4-quinolone-3-carboxylic acid scaffold. This transformation is not accessible with the 6‑fluoro analogue (C–F bond inert under standard Suzuki conditions) or the 6‑unsubstituted (6‑H) analogue. In the work of Gupta et al., 6‑bromo‑4‑quinolone‑3‑carboxylate esters underwent microwave-assisted Suzuki coupling with phenylboronic acid in DMF/K₂CO₃ using a Pd‑NHC catalyst at 110 °C, delivering the 6‑aryl products in 85–95% yield within 5 minutes [1].
| Evidence Dimension | Suzuki–Miyaura cross-coupling feasibility at C‑6 position |
|---|---|
| Target Compound Data | 6‑Br substituent – coupling with PhB(OH)₂ yields 85–95% isolated product (5 min, 110 °C, microwave) [1]. |
| Comparator Or Baseline | 6‑F analogue – C–F bond is inert under the same Suzuki conditions; no coupled product formed. 6‑H analogue – no leaving group at C‑6; cross-coupling impossible. |
| Quantified Difference | 6‑Br: productive coupling (85–95% yield). 6‑F and 6‑H: no reaction. |
| Conditions | Pd‑NHC (1 mol %), K₂CO₃ (2 equiv.), DMF, 110 °C, microwave irradiation, 5 min [1]. |
Why This Matters
For medicinal chemistry teams building quinolone-focused compound libraries, the 6‑bromo derivative is the only substrate within the 1‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid sub-series that permits late-stage C‑6 diversification via cross-coupling, directly enabling SAR exploration at this position.
- [1] Gupta, S.; Ghosh, P.; Dwivedi, S.; Das, S. Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. RSC Adv. 2014, 4, 6254–6260. View Source
